molecular formula C22H20N2O4 B12930705 3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol

3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol

Cat. No.: B12930705
M. Wt: 376.4 g/mol
InChI Key: HZMVYSOQHHCGKX-UHFFFAOYSA-N
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Description

3,3’-Diamino-1,1’-dimethyl-[2,2’-binaphthalene]-6,6’,7,7’-tetraol: is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of two naphthalene rings connected through a single bond, with amino and hydroxyl groups attached at specific positions. Its molecular formula is C22H20N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diamino-1,1’-dimethyl-[2,2’-binaphthalene]-6,6’,7,7’-tetraol typically involves the coupling of 2-naphthylamine derivatives. One common method is the electrochemical dehydrogenative homo-coupling of 2-naphthylamines, which provides a green and sustainable approach to obtaining this compound . This method avoids the use of transition-metal reagents or stoichiometric oxidants, making it environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrochemical synthesis, utilizing electricity as an alternative to traditional oxidants. This method not only ensures high atom economy but also minimizes the generation of toxic waste, making it suitable for sustainable industrial practices .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Diamino-1,1’-dimethyl-[2,2’-binaphthalene]-6,6’,7,7’-tetraol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino groups to amines or other reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3,3’-Diamino-1,1’-dimethyl-[2,2’-binaphthalene]-6,6’,7,7’-tetraol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-Diamino-1,1’-dimethyl-[2,2’-binaphthalene]-6,6’,7,7’-tetraol exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding to target molecules and influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 3,3’-Diamino-1,1’-dimethyl-[2,2’-binaphthalene]-6,6’,7,7’-tetraol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple fields of research highlight its versatility and importance.

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

7-amino-6-(3-amino-6,7-dihydroxy-1-methylnaphthalen-2-yl)-5-methylnaphthalene-2,3-diol

InChI

InChI=1S/C22H20N2O4/c1-9-13-7-19(27)17(25)5-11(13)3-15(23)21(9)22-10(2)14-8-20(28)18(26)6-12(14)4-16(22)24/h3-8,25-28H,23-24H2,1-2H3

InChI Key

HZMVYSOQHHCGKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=CC2=CC(=C1C3=C(C=C4C=C(C(=CC4=C3C)O)O)N)N)O)O

Origin of Product

United States

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